Cas no 1368813-02-8 (3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol)

3-Amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring an indole core, which is structurally significant in medicinal and synthetic chemistry. The compound combines an amino group and a hydroxyl group on a propyl linker, attached to a 1-methylindole moiety, offering versatile reactivity for further functionalization. Its rigid indole scaffold and polar functional groups make it a valuable intermediate for designing bioactive molecules, particularly in the development of pharmaceuticals targeting neurological and metabolic pathways. The presence of both amino and hydroxyl groups enables its use in asymmetric synthesis, catalysis, and as a building block for complex heterocycles. This compound is typically handled under inert conditions due to its potential sensitivity.
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol structure
1368813-02-8 structure
商品名:3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
CAS番号:1368813-02-8
MF:C12H16N2O
メガワット:204.268242835999
CID:6086912
PubChem ID:82282859

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
    • 1368813-02-8
    • EN300-1839977
    • インチ: 1S/C12H16N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8,12,15H,6-7,13H2,1H3
    • InChIKey: SXSBKTKWOCIVOL-UHFFFAOYSA-N
    • ほほえんだ: OC(CCN)C1=CN(C)C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 204.126263138g/mol
  • どういたいしつりょう: 204.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 51.2Ų

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1839977-0.1g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
0.1g
$930.0 2023-09-19
Enamine
EN300-1839977-0.5g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
0.5g
$1014.0 2023-09-19
Enamine
EN300-1839977-1.0g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
1g
$1057.0 2023-06-01
Enamine
EN300-1839977-5.0g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
5g
$3065.0 2023-06-01
Enamine
EN300-1839977-10.0g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
10g
$4545.0 2023-06-01
Enamine
EN300-1839977-2.5g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
2.5g
$2071.0 2023-09-19
Enamine
EN300-1839977-10g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
10g
$4545.0 2023-09-19
Enamine
EN300-1839977-0.25g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
0.25g
$972.0 2023-09-19
Enamine
EN300-1839977-0.05g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
0.05g
$888.0 2023-09-19
Enamine
EN300-1839977-1g
3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol
1368813-02-8
1g
$1057.0 2023-09-19

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol 関連文献

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-olに関する追加情報

Comprehensive Overview of 3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol (CAS No. 1368813-02-8)

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol is a specialized organic compound with a molecular structure that combines an indole core with an amino alcohol functional group. This unique combination makes it a compound of significant interest in pharmaceutical research, particularly in the development of novel therapeutic agents. The CAS number 1368813-02-8 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and regulatory documents.

The compound’s structure features a 1-methyl-1H-indole moiety, which is a common scaffold in many biologically active molecules. The addition of the 3-amino-1-propanol side chain introduces polarity and potential for hydrogen bonding, which can enhance interactions with biological targets. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, given the indole group’s prevalence in neurotransmitters like serotonin.

In recent years, the demand for indole derivatives has surged due to their versatility in drug discovery. 3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol is no exception, with studies exploring its role as a precursor for psychoactive compounds or neuromodulators. However, it’s critical to note that this compound is strictly for research purposes and not intended for human consumption. Its synthesis and handling require adherence to stringent laboratory safety protocols.

From a synthetic chemistry perspective, the compound’s amino alcohol group offers opportunities for further functionalization. Chemists can modify the amine or hydroxyl groups to create derivatives with tailored properties. This flexibility is invaluable in medicinal chemistry, where small structural changes can significantly alter a molecule’s pharmacological profile. The CAS 1368813-02-8 is often cited in patents and research papers focusing on heterocyclic compound optimization.

The rise of AI-driven drug discovery has also brought attention to compounds like 3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol. Machine learning models are increasingly used to predict the bioactivity of such molecules, accelerating the identification of promising candidates for further study. This aligns with the growing trend of computational chemistry in reducing the time and cost associated with traditional drug development.

Environmental and regulatory considerations are also paramount. While 1368813-02-8 is not classified as a hazardous material, proper disposal methods must be followed to prevent ecological harm. Researchers are encouraged to consult REACH and GHS guidelines to ensure compliance with international standards.

In summary, 3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its structural features and potential applications make it a subject of ongoing research, particularly in the context of CNS-targeted therapies and computational drug design. As the scientific community continues to explore its properties, this compound may play a pivotal role in future breakthroughs.

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